4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one
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Overview
Description
4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a benzoxazine ring fused with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-dihydro-2H-1,4-benzoxazine with a suitable butanone derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3,4-dihydro-2H-1,4-benzothiazol-4-yl)butan-1-one
- 4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)pentan-1-one
- 4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)hexan-1-one
Uniqueness
4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring and butanone moiety provide a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |
InChI |
InChI=1S/C12H16N2O2/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14/h1-2,4-5H,3,6-9,13H2 |
InChI Key |
PASXPQLYZDCUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCCN |
Origin of Product |
United States |
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